IFN-g 拮抗剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IFN-gamma Antagonist Description

Interferon gamma (IFN-gamma) is a critical cytokine with immunomodulatory and antimicrobial functions, playing a significant role in the immune response and inflammation. IFN-gamma antagonists are molecules that inhibit the action of IFN-gamma, which can be beneficial in conditions where IFN-gamma contributes to disease pathology. For instance, IFN-gamma antagonists have been studied for their potential to treat autoimmune diseases and to modulate atherosclerosis by affecting cholesterol metabolism and immune cell function .

Synthesis Analysis

The synthesis of IFN-gamma antagonists can involve the creation of fusion proteins or peptides that can bind to the IFN-gamma receptor, thereby blocking the interaction between IFN-gamma and its receptor. For example, mouse IFN-gamma receptor (MoIFN gamma R)-Ig fusion proteins have been constructed and shown to have prolonged plasma half-life, low immunogenicity, and biological activity in vivo, as demonstrated by their ability to prevent streptozotocin-induced diabetes in mice . Similarly, peptides corresponding to the amino-terminal segment of IFN-gamma have been identified to possess antagonist activity, with their efficacy potentially linked to their ability to adopt a stable conformation in aqueous solution .

Molecular Structure Analysis

The molecular structure of IFN-gamma antagonists, particularly peptides, is crucial for their activity. The secondary structure, such as the alpha-helical content, appears to be important for the antagonist's ability to bind to the IFN-gamma receptor and inhibit its function. For instance, a peptide antagonist with a greater amount of alpha-helix in water showed a stronger ability to block IFN-gamma activity compared to a similar peptide with less stable structure .

Chemical Reactions Analysis

The interaction between IFN-gamma antagonists and the IFN-gamma signaling pathway involves a series of chemical reactions. For example, IFN-gamma down-regulates the expression of ABCA1 by inhibiting the LXRalpha through the JAK/STAT1 signaling pathway, affecting cholesterol efflux in macrophage-derived foam cells . Additionally, the PPARγ agonist 15-deoxy-Δ12,14-Prostaglandin J2 (15dPGJ2) has been shown to inhibit IFN-gamma-mediated inducible nitric oxide synthase (iNOS) induction by interfering with the upstream Janus Kinase/STAT1 signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of IFN-gamma antagonists, such as solubility, stability, and half-life, are essential for their function and therapeutic potential. The MoIFN gamma R-Ig fusion proteins, for example, have a blood persistency of 40 hours, indicating a relatively stable presence in the bloodstream . The stability of the peptide antagonists in aqueous solution, which is related to their secondary structure, is also a critical factor for their antagonist activity .

科学研究应用

1. 高通量识别病毒干扰素拮抗剂化合物

病毒干扰素(IFN)拮抗剂在控制病毒感染中发挥着至关重要的作用。为高通量筛选而开发的新型细胞平台可识别病毒 IFN 拮抗剂的抑制剂,提供了一种靶向各种病毒(如丙型肝炎病毒 (HCV)、人类呼吸道合胞病毒 (RSV) 和巨细胞病毒 (CMV))的新方法 (Vasou 等人,2018 年)。

2. 在肿瘤免疫监视或逃避中的作用

干扰素-γ (IFN-γ) 既表现出促肿瘤发生作用,也表现出抗肿瘤发生作用,这使其成为癌症免疫中的一个复杂因素。了解涉及 IFN-γ 的免疫环境可以改善靶向其信号通路的疗法,从而提高癌症治疗效果 (Castro 等人,2018 年)。

3. 诱导干扰素反应

对 GS-9620 等化合物(一种 toll 样受体 7 激动剂)的研究表明,它们在诱导外周产生干扰素刺激基因 15 (ISG15) 中的作用,而没有显着的全身 IFN-α 水平,这表明了一种安全有效的方法来刺激慢性乙型肝炎中的免疫反应 (Gane 等人,2015 年)。

4. DNA 损伤依赖性干扰素反应

对埃博拉病毒 (EBOV) 蛋白 VP35 的研究表明,某些化合物(如阿霉素)可以以 DNA 损伤依赖性方式诱导 IFN 反应,揭示了化疗药物信号通路的新见解,并提出了 RNA 病毒感染的新治疗方法 (Luthra 等人,2017 年)。

5. Anifrolumab 作用的分子基础

Anifrolumab 是一种抗干扰素-α 受体 1 抗体,在治疗自身免疫性疾病方面显示出前景。对其与 IFNAR1 相互作用的分子研究为设计针对 IFNAR1 的抗体疗法提供了见解,增强了自身免疫性疾病的治疗潜力 (Peng 等人,2015 年)。

6. 过敏性哮喘治疗

坎地沙坦和厄贝沙坦等 I 型血管紧张素受体拮抗剂显示出作为抗过敏剂的潜力,在过敏性哮喘模型中减少免疫细胞数量和 Th2 和 Th1 细胞因子的表达,包括 IFN-γ (Kim & Im,2019 年)。

7. 治疗用途的封装

封装干扰素 (IFN) 的努力旨在提供足够的治疗浓度,降低毒性,并延长其半衰期。这种方法对于改善基于 IFN 的治疗的递送和疗效具有重大潜力 (Ramos 等人,2021 年)。

8. 系统性红斑狼疮治疗

Anifrolumab 通过靶向 I 型 IFN 受体,在治疗中度至重度系统性红斑狼疮方面显示出有希望的结果,尤其是在 IFN 基因特征高的患者中 (Felten 等人,2019 年)。

9. 移植物抗宿主病

P2X7 受体拮抗剂 Brilliant Blue G 在移植物抗宿主病的人源化小鼠模型中降低了血清人干扰素-γ,表明其在改变这种疾病病理学中的潜在作用 (Geraghty 等人,2017 年)。

10. 血压调节

T 细胞盐皮质激素受体通过调节干扰素-γ 来控制血压,突出了通过特异性靶向 T 细胞中的 MR 来治疗高血压的新方法 (Sun 等人,2017 年)。

作用机制

Target of Action

Interferon-gamma (IFN-γ) is a cytokine produced by a restricted number of immune cells that acts on every nucleated cell type . The primary target of IFN-γ antagonists is the IFN-γ receptor (IFN-γR), which is present on target cells such as macrophages, dendritic cells, and many other cell types . The IFN-γ receptor is part of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway .

Mode of Action

The IFN-γ antagonist inhibits IFN-γ induced HLR/DR antigen expression in Colon 205 cells . By binding to the IFN-γ receptor, the antagonist prevents the activation of the JAK-STAT pathway, which is typically triggered by IFN-γ . This inhibition disrupts the downstream signaling cascades and the subsequent immune responses that IFN-γ would normally induce.

Biochemical Pathways

The primary biochemical pathway affected by IFN-γ antagonists is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Other pathways influenced include the mitogen-activated protein kinase (MAPK) pathway .

Pharmacokinetics

It is known that the bioavailability, distribution, metabolism, and excretion of these compounds can be influenced by factors such as the method of administration, the patient’s health status, and the presence of other medications .

Result of Action

The primary result of IFN-γ antagonist action is the inhibition of IFN-γ induced immune responses. This includes the prevention of cell proliferation, induction of cell death, and promotion of cell recognition by the immune system . In the context of diseases such as cancer, this can lead to a decrease in tumor growth and progression .

Action Environment

The action of IFN-γ antagonists can be influenced by various environmental factors. For example, the presence of other cytokines can either promote or inhibit the production of IFN-γ . Additionally, the inflammatory environment can trigger the activation of the immune response and stimulate the elimination of pathogens . Understanding these environmental influences is crucial for optimizing the use of IFN-γ antagonists in therapeutic applications.

未来方向

属性

IUPAC Name |

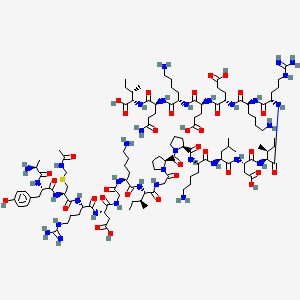

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQGNZNLJDUVPW-FPTMUGPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H194N34O34S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2629.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)